molecular formula C38H52O2 B14228689 Naphthacene, 5,12-bis(decyloxy)- CAS No. 718629-53-9

Naphthacene, 5,12-bis(decyloxy)-

Cat. No.: B14228689
CAS No.: 718629-53-9
M. Wt: 540.8 g/mol
InChI Key: NMGUSLUAKZONJJ-UHFFFAOYSA-N
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Description

Naphthacene, 5,12-bis(decyloxy)- is a synthetic organic compound belonging to the class of naphthalene derivatives It is composed of a naphthacene core with two decyloxy groups attached at the 5 and 12 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthacene, 5,12-bis(decyloxy)- typically involves the introduction of decyloxy groups to the naphthacene core. One common method is the etherification of naphthacene-5,12-diol with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of Naphthacene, 5,12-bis(decyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Naphthacene, 5,12-bis(decyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: The decyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and related compounds.

    Substitution: Various substituted naphthacene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which Naphthacene, 5,12-bis(decyloxy)- exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with proteins and nucleic acids, affecting their structure and function. The pathways involved can include binding to specific sites on enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthacenequinone: A related compound with quinone functional groups.

    Anthracene derivatives: Compounds with similar polycyclic aromatic structures but different functional groups.

    Phenylethynylnaphthacene: Another derivative with phenylethynyl groups instead of decyloxy groups.

Uniqueness

Naphthacene, 5,12-bis(decyloxy)- is unique due to the presence of long alkyl chains (decyloxy groups) which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other naphthacene derivatives and useful for specific applications where these properties are advantageous.

Properties

CAS No.

718629-53-9

Molecular Formula

C38H52O2

Molecular Weight

540.8 g/mol

IUPAC Name

5,12-didecoxytetracene

InChI

InChI=1S/C38H52O2/c1-3-5-7-9-11-13-15-21-27-39-37-33-25-19-20-26-34(33)38(40-28-22-16-14-12-10-8-6-4-2)36-30-32-24-18-17-23-31(32)29-35(36)37/h17-20,23-26,29-30H,3-16,21-22,27-28H2,1-2H3

InChI Key

NMGUSLUAKZONJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC4=CC=CC=C4C=C31)OCCCCCCCCCC

Origin of Product

United States

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